molecular formula C24H27N5O5 B4017132 (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4017132
M. Wt: 465.5 g/mol
InChI Key: HVQHDCWCZQFQIU-UHFFFAOYSA-N
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Description

The compound (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the electrophilic aromatic substitution reaction using a suitable methoxy-substituted benzene derivative.

    Attachment of the morpholin-4-ylpropyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a propyl linker.

    Addition of the 4-nitrophenyl group: This step typically involves a nitration reaction using nitric acid or a similar nitrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, strong acids or bases, solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Research: The compound serves as a versatile intermediate in the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.

Mechanism of Action

The mechanism of action of (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

5-(4-methoxyphenyl)-4-(3-morpholin-4-ylpropyliminomethyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-33-21-9-3-18(4-10-21)23-22(17-25-11-2-12-27-13-15-34-16-14-27)24(30)28(26-23)19-5-7-20(8-6-19)29(31)32/h3-10,17,26H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHDCWCZQFQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])C=NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4Z)-5-(4-methoxyphenyl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

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